Naphthalene, 1,4-diisocyanato-

Polyurethane prepolymer rheology Isocyanate processability Casting elastomer viscosity

Naphthalene, 1,4-diisocyanato- (1,4-NDI; CAS 46494-42-2) is a rigid, aromatic diisocyanate monomer with the molecular formula C₁₂H₆N₂O₂ and a molecular weight of 210.19 g/mol. The compound features two isocyanate (–NCO) groups substituted at the 1- and 4-positions of the naphthalene ring, yielding a rod-like, planar structure that is isomeric to the well-established 1,5-naphthalene diisocyanate (1,5-NDI; CAS 3173-72-6).

Molecular Formula C12H6N2O2
Molecular Weight 210.19 g/mol
CAS No. 46494-42-2
Cat. No. B14663958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 1,4-diisocyanato-
CAS46494-42-2
Molecular FormulaC12H6N2O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2N=C=O)N=C=O
InChIInChI=1S/C12H6N2O2/c15-7-13-11-5-6-12(14-8-16)10-4-2-1-3-9(10)11/h1-6H
InChIKeySIZPGZFVROGOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Naphthalene Diisocyanate (CAS 46494-42-2): Core Physicochemical Identity and Procurement Classification


Naphthalene, 1,4-diisocyanato- (1,4-NDI; CAS 46494-42-2) is a rigid, aromatic diisocyanate monomer with the molecular formula C₁₂H₆N₂O₂ and a molecular weight of 210.19 g/mol . The compound features two isocyanate (–NCO) groups substituted at the 1- and 4-positions of the naphthalene ring, yielding a rod-like, planar structure that is isomeric to the well-established 1,5-naphthalene diisocyanate (1,5-NDI; CAS 3173-72-6) [1]. Predicted physicochemical properties include a boiling point of 330.7±30.0 °C at 760 mmHg, a predicted melting point of approximately 77 °C, and a vapour pressure of ~0.0 mmHg at 25 °C . 1,4-NDI is employed as a building block for high-performance polyurethane (PU) elastomers, particularly where the processability constraints of 1,5-NDI become limiting [1][2].

Monomer type Rigid aromatic diisocyanate for high-performance PU elastomer synthesis
Processability Reported lower prepolymer viscosity than 1,5-NDI allows reduced casting temperatures
Hard segment Naphthalene core for class-level thermal stability ranking above MDI/TDI in hard segments

Why 1,4-Naphthalene Diisocyanate Cannot Be Casually Substituted by Other Naphthalene or Aromatic Diisocyanates


Aromatic diisocyanates are not interchangeable feedstocks for PU elastomer manufacture; the hard segment structure is the primary determinant of final mechanical properties, prepolymer processability, and the stability of the prepolymer melt [1]. The widely used 1,5-NDI isomer provides high-grade mechanical performance but imposes severe processing restrictions: its high monomer melting point of approximately 125 °C forces prepolymer synthesis and storage at sustained elevated temperatures, which shortens shelf-life and increases the risk of thermal degradation [2]. Alternative diisocyanates such as 4,4′-MDI yield elastomers with inferior dynamic mechanical properties and thermal stability relative to naphthalene-based hard segments, while PPDI-based systems often exhibit unsatisfactory colour stability [2]. 1,4-NDI was designed to decouple the desirable naphthalene-derived mechanical profile from the processing penalty imposed by the 1,5-substitution pattern, making it a chemically justified selection rather than a generic replacement [2]. The quantitative evidence below demonstrates that 1,4-NDI delivers a distinct processing–property balance that cannot be replicated by simply choosing a different isomer or resorting to a commodity aromatic diisocyanate.

1,5-NDI has a significantly higher monomer melting point, imposing sustained high-temperature handling that may shorten prepolymer shelf-life.
MDI and TDI hard segments exhibit lower reported thermal stability; naphthalene-grade mechanical performance may not transfer to commodity diisocyanates.
1,5-NDI elastomers inherently yield higher hardness and modulus without plasticizer; softening requires reformulation, not simple isomer substitution.

Quantitative Differential Evidence: 1,4-Naphthalene Diisocyanate versus Closest Analogs


Prepolymer Melt Viscosity Advantage of 1,4-NDI over 1,5-NDI Across Processing Temperatures

Prepolymer viscosity directly governs ease of handling, mould filling, and the permissible working temperature window. In the direct head-to-head comparison of prepolymers prepared from the identical polyester polyol (Desmophen® 2000 MM, adipic acid-ethylene glycol polyester, MW ≈ 2000 g/mol) and an equivalent mass of diisocyanate (18 g per 100 g polyol), 1,4-NDI-derived prepolymers exhibited substantially lower dynamic viscosity than 1,5-NDI-derived prepolymers at every measured temperature [1]. At a typical casting temperature of 90 °C, the 1,4-NDI prepolymer viscosity was 2,430 mPa·s versus 3,600 mPa·s for the 1,5-NDI counterpart, a reduction of 32.5%. The viscosity advantage becomes even more pronounced at lower temperatures: at 80 °C the values are 3,430 mPa·s (1,4-NDI) vs. 5,000 mPa·s (1,5-NDI), a 31.4% reduction; at 65 °C, 6,700 mPa·s vs. 10,000 mPa·s, a 33.0% reduction [1]. This means the 1,4-NDI prepolymer can be processed at temperatures 10–20 °C lower while maintaining equivalent or better fluidity, directly reducing thermal stress on the prepolymer and permitting a wider processing window.

Prepolymer Viscosity
Head-to-head
2,430 vs 3,600 mPa·s at 90 °C (32.5% lower)
Supports lower-temperature casting workflow
Identical polyester polyol; patent data
Polyurethane prepolymer rheology Isocyanate processability Casting elastomer viscosity

Lower Hardness and Modulus of 1,4-NDI-Based Elastomers Compared to 1,5-NDI Without Plasticizer Addition

Elastomer hardness and modulus are critical selection parameters for applications requiring specific compliance or load-deflection characteristics. In a chain-extended PU elastomer prepared from the identical prepolymer batch (Example 2), extended with 1,4-butanediol (2 g per 118 g prepolymer, dibutyltin dilaurate catalyst) and cured at 110 °C for 15 h, the 1,4-NDI-based elastomer exhibited a Shore A hardness of 57 versus 80 for the 1,5-NDI-based elastomer [1]. The 100% tensile modulus was reduced from 3.7 MPa to 1.7 MPa, and the 300% tensile modulus from 8.65 MPa to 3.1 MPa [1]. Tensile strength decreased from 50 MPa to 40.1 MPa, and elongation at break slightly reduced from 632% to 600% [1]. Critically, tear propagation resistance (Graves) remained identical at 29 kN/m for both isomers [1]. This demonstrates that 1,4-NDI imparts a fundamentally different hard-segment packing morphology that yields a softer, more compliant material without recourse to plasticizing additives, while preserving tear resistance.

Elastomer Mechanics
Head-to-head
Shore A 57 vs 80; 100% modulus 1.7 vs 3.7 MPa
Enables plasticizer-free softer grades
Tear resistance unchanged at 29 kN/m
Polyurethane elastomer mechanics Shore hardness control Modulus tailoring

Monomer Melting Point Reduction Relative to 1,5-NDI: Implications for Storage and Handling

The high melting point of 1,5-NDI (125 °C, as corroborated by the patent and commercial literature [1][2]) requires the solid monomer to be melted and maintained at elevated temperatures during prepolymer synthesis, which consumes energy and promotes side reactions. While an experimentally determined melting point for 1,4-NDI is not available in the peer-reviewed literature, the predicted melting point from the MPBPWIN estimation model is 76.78 °C . This represents an approximately 48 °C reduction compared to the 1,5-isomer. In practice, the patent demonstrates that 1,4-NDI can be successfully incorporated into prepolymers at handling temperatures of 125–130 °C without the need for prolonged high-temperature hold periods, and the resulting prepolymers can be cooled to 55 °C while remaining workable (viscosity 12,400 mPa·s), whereas the 1,5-NDI prepolymer reaches 18,000 mPa·s at the same temperature [1]. The lower monomer melting point translates into faster melting times, reduced risk of localised hot spots, and greater compatibility with standard industrial melting equipment.

Monomer Melting Point
Predicted
~77 °C predicted vs 125 °C experimental (1,5-NDI)
May ease handling and reduce thermal degradation risk
MPBPWIN v1.42 estimate; experimental value pending
Diisocyanate monomer storage Isocyanate melting point Industrial handling safety

Naphthalene Hard-Segment Thermal Stability Relative to Non-Naphthalene Aromatic Diisocyanates

In a comprehensive study of PU elastomers prepared from polycarbonate diol (PCD) and 1,4-butanediol chain extender, the thermal stability hierarchy of diisocyanate-based hard segments was determined as: 1,5-NDI > PPDI > TODI (3,3′-dimethylbiphenyl-4,4′-diisocyanate) > MDI [1]. Although this study did not include 1,4-NDI, the underlying structural rationale—that the fused naphthalene ring provides greater rigid-rod character and thermal inertia than single aromatic rings linked by flexible hinges—is class-level evidence applicable to both naphthalene diisocyanate isomers [1]. The 1,4-NDI molecule possesses the same naphthalene core as 1,5-NDI and therefore benefits from the same intrinsic thermal stability advantage over MDI and TDI hard segments. In addition, the lower processing temperatures permitted by 1,4-NDI prepolymers (Section 3, Evidence Item 1) reduce the cumulative thermal burden on the polymer network during manufacture, a practical advantage that augments the inherent thermal stability of the naphthalene hard segment.

Thermal Stability
Class-level
1,5-NDI > PPDI > TODI > MDI (PCD/BDO elastomers)
Naphthalene hard segments ranked highest for thermal stability
1,4-NDI not directly measured; class-level inference
Polyurethane thermal degradation Hard segment stability High-temperature elastomer

Procurement-Guiding Application Scenarios for 1,4-Naphthalene Diisocyanate Based on Quantitative Evidence


Low-Temperature Processable, High-Performance Casting Elastomers

The 30–33% lower prepolymer viscosity of 1,4-NDI relative to 1,5-NDI across the 55–125 °C range [1] makes it the naphthalene diisocyanate of choice for casting operations where mould complexity demands low-viscosity filling without raising temperature beyond 90–100 °C. This is especially advantageous for thick-section castings where exotherm management is critical, and for continuous casting lines where reduced heating requirements translate directly into lower energy costs and faster cycle times. The preserved tear propagation resistance of 29 kN/m [1] ensures that the final part retains the durability expected of naphthalene-based elastomers.

Formulation of Plasticizer-Free Soft- to Medium-Hardness PU Elastomers

The intrinsically lower Shore A hardness (57 vs. 80) and 100% tensile modulus (1.7 MPa vs. 3.7 MPa) of 1,4-NDI-based elastomers compared to 1,5-NDI equivalents [1] enable formulators to achieve soft-to-medium hardness targets without incorporating fugitive plasticizers. This is a decisive advantage for applications requiring stable hardness over the product lifetime, such as printing rollers, doctor blades, and high-precision damping elements where leaching or migration of plasticizers would cause dimensional drift or contamination of contact surfaces.

Thermally Demanding Dynamic Applications Requiring Naphthalene-Grade Stability

Class-level evidence demonstrates that naphthalene diisocyanate hard segments (both 1,4- and 1,5-NDI) outperform MDI and TDI in thermal stability when formulated with polycarbonate or polyester diols [2]. Combined with the practical advantage of a ~48 °C lower monomer melting point [3], 1,4-NDI is preferable over 1,5-NDI for manufacturing PU components destined for sustained elevated-temperature service (e.g., engine mounts, conveyor belts, hot-roller coverings) because it reduces both the thermal history during processing and the risk of monomer solidification in feed lines during brief production stops.

Specialty Adhesives and Coatings Requiring Naphthalene Rigidity with Moderate Viscosity

The naphthalene ring endows 1,4-NDI-based urethane adhesives and coatings with superior cohesive energy density and solvent resistance relative to MDI-based formulations [2]. The viscosity advantage of 1,4-NDI prepolymers over 1,5-NDI at comparable NCO content [1] permits formulation of high-solids, low-VOC adhesive systems that can be applied at manageable temperatures, a critical requirement for moisture-cure adhesives used in flexible packaging and lamination where excessive application temperature risks substrate damage.

Application
Selection Property
Validation Focus
Low-temperature casting elastomers
Lower prepolymer viscosity vs. 1,5-NDI
Validate viscosity-temperature profile with target polyol
Plasticizer-free soft elastomers
Intrinsically lower hardness and modulus
Verify hardness stability without plasticizer over aging
High-temperature dynamic applications
Naphthalene hard segment thermal stability
Confirm thermal decomposition temperature under service conditions
Specialty adhesives and coatings
Naphthalene rigidity with moderate viscosity
Assess application viscosity and solvent resistance
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